2,3,5-Trichloro-4-methylthiophene
Description
Properties
IUPAC Name |
2,3,5-trichloro-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNCNLQURMDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567832 | |
| Record name | 2,3,5-Trichloro-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136877-24-2 | |
| Record name | 2,3,5-Trichloro-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloro-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Directed Chlorination via Intermediate Nitration
A plausible route involves initial nitration of 4-methylthiophene to install a nitro group at position 3, leveraging its meta-directing effect to guide subsequent chlorination. For example, nitration of 4-methylthiophene with fuming nitric acid in sulfuric acid could yield 3-nitro-4-methylthiophene, which might direct chlorination to positions 2 and 5. Subsequent reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) could then permit diazotization and replacement with chlorine, as exemplified in phenol chlorination methodologies.
However, thiophene’s sensitivity to strong acids and oxidizing conditions complicates this approach. The patent US4346248A demonstrates the use of nitration under controlled acidic conditions (H₂SO₄/HNO₃ at 70–90°C) for chlorobenzene derivatives, but analogous conditions applied to thiophene risk ring sulfonation or decomposition.
Sequential Halogenation Strategies
An alternative pathway employs sequential halogenation, starting with bromination or iodination to install halogens at specific positions, followed by halogen exchange. The synthesis of 4-bromo-5-methylthiophene-2-carbaldehyde described in RSC supporting materials illustrates the feasibility of regioselective bromination on methylthiophene derivatives. Chlorine could subsequently be introduced via Ullmann-type coupling or nucleophilic aromatic substitution, though these reactions typically require activating groups (e.g., nitro, carbonyl) that are absent in the target molecule.
Direct Chlorination Methods
Gas-Phase Chlorination
Gas-phase reactions with chlorine gas over Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) represent a classical method for thiophene halogenation. However, the methyl group at position 4 complicates this approach by creating steric hindrance that may favor chlorination at less congested positions. Patent US2509245A details the use of ethylene glycol as a solvent in high-temperature chlorination reactions, but adapting this to thiophene systems would require rigorous optimization to prevent side reactions.
Solution-Phase Chlorination
Electrophilic chlorination agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) offer milder alternatives. In benzene derivatives, chlorination selectivity can be tuned using solvents and catalysts. For 4-methylthiophene, polar aprotic solvents (e.g., DMF or DMSO) might enhance electrophilic attack at electron-rich positions, but over-chlorination remains a significant risk.
Challenges and Side Reactions
Regioselectivity and Isomer Formation
Achieving exclusive chlorination at positions 2, 3, and 5 is complicated by the inherent symmetry of 4-methylthiophene. Competing substitution at position 2 versus 5 could lead to isomeric byproducts, necessitating costly separation techniques. The patent literature emphasizes distillation and solvent extraction for isolating desired products, but these methods may prove inadequate for structurally similar thiophene isomers.
Stability of Intermediates
Intermediates such as chlorothiophene amines or diazonium salts are prone to decomposition under acidic or thermal conditions. The hydrolysis of 2,4,5-trichloroaniline sulfate in US4346248A underscores the importance of temperature control (maintained at 0–5°C during diazotization) to prevent side reactions—a consideration equally critical in thiophene chemistry.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloro-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the reduction of the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include partially or fully dechlorinated thiophenes.
Scientific Research Applications
Chemistry
2,3,5-Trichloro-4-methylthiophene serves as an intermediate in the synthesis of more complex thiophene derivatives. Its unique substitution pattern allows for diverse reactivity in organic synthesis.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine atoms can be replaced with nucleophiles | Sodium methoxide, potassium tert-butoxide |
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Removal of chlorine or reduction of the thiophene ring | Lithium aluminum hydride, sodium borohydride |
Biology
Research indicates potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that thiophene derivatives can interact with various enzymes and proteins, influencing cellular functions.
Case Study: Antimicrobial Activity
A study demonstrated the compound's effectiveness against specific bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The mechanism involves disruption of bacterial cell wall synthesis.
Medicine
In medicinal chemistry, this compound is being investigated as a pharmacophore for drug development. Its structure allows for modifications that can enhance biological activity while maintaining stability.
Table 2: Potential Medicinal Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Investigated for cytotoxic effects on cancer cells |
| Antimicrobial Drugs | Potential use in developing new antibiotics |
| Drug Delivery Systems | Used as a component in targeted drug delivery systems |
Industry
In industrial applications, this compound is utilized in producing materials such as organic semiconductors and corrosion inhibitors . Its electronic properties make it suitable for application in electronic devices.
Table 3: Comparison with Similar Thiophenes
| Compound | Chlorine Atoms | Unique Features |
|---|---|---|
| 2,3-Dichloro-4-methylthiophene | 2 | Lacks one chlorine atom |
| 2,3,4,5-Tetrachlorothiophene | 4 | Contains an additional chlorine atom |
| 4-Methylthiophene | 0 | Parent compound without chlorination |
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4-methylthiophene depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
Physicochemical Properties
Notes:
- Chlorinated derivatives generally exhibit higher melting/boiling points due to increased molecular weight and halogen bonding.
- Methyl groups enhance solubility in non-polar solvents, while chlorine reduces polarity .
Biological Activity
Overview
2,3,5-Trichloro-4-methylthiophene (TCM) is a chlorinated derivative of thiophene, characterized by three chlorine atoms and a methylthio group attached to a five-membered aromatic ring containing sulfur. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of TCM, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : CHClS
- Molecular Weight : 187.475 g/mol
- Structure : Contains a thiophene ring with three chlorine substituents at the 2, 3, and 5 positions.
The presence of chlorine atoms significantly influences the electronic characteristics and reactivity of TCM, making it a versatile intermediate in organic synthesis.
Target of Action
TCM's biological effects are primarily mediated through its interactions with various biomolecules. The compound's mode of action is largely determined by the derivatives it helps synthesize and their subsequent biological activities.
Biochemical Pathways
Research indicates that TCM and its derivatives can influence several biochemical pathways:
- Enzyme Interactions : TCM may interact with enzymes involved in metabolic processes, potentially altering their activity.
- Cell Signaling : The compound has been shown to affect cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
- Gene Expression : Studies suggest that TCM can induce or inhibit specific genes related to cellular stress responses and apoptosis.
Antimicrobial Properties
TCM has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that TCM exhibits inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent. The specific mechanisms by which TCM exerts these effects may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
Recent studies have explored the anticancer potential of TCM. For instance:
- Cell Line Studies : Research involving different cancer cell lines has indicated that TCM can induce apoptosis (programmed cell death) in certain cancer cells. The compound appears to activate pathways that lead to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Mechanistic Insights : It has been proposed that TCM's anticancer activity may be linked to its ability to modulate oxidative stress levels within cells, thereby influencing tumor growth and survival.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of TCM:
| Study | Findings |
|---|---|
| In vitro antimicrobial study (2021) | Demonstrated significant bactericidal activity against Staphylococcus aureus and Escherichia coli. |
| Anticancer study (2022) | Showed that TCM reduced viability in HT-29 colorectal cancer cells by inducing apoptosis through mitochondrial pathways. |
| Toxicology assessment (2023) | Evaluated the safety profile of TCM; no significant cytotoxicity was observed at low concentrations. |
Q & A
Q. What are the recommended safety protocols for handling 2,3,5-Trichloro-4-methylthiophene in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or handling .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respiratory protection (e.g., N95 masks) and ensure proper ventilation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential instability; periodically check for decomposition .
- Disposal : Follow EPA or EU hazardous waste guidelines (e.g., incineration for halogenated organics) and consult institutional safety officers for compliance .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
Methodological Answer:
- Chromatography : Use gas chromatography (GC) with a flame ionization detector (FID) to confirm purity (>98% as per TCI America standards) .
- Spectroscopy : Perform -NMR and -NMR to confirm the substitution pattern (e.g., methyl and chlorine positions). IR spectroscopy can validate the thiophene ring and C-Cl bonds .
- Melting Point Analysis : Compare observed melting points with literature values (if available) to detect impurities .
Q. What synthetic routes are commonly employed for this compound?
Methodological Answer:
- Direct Chlorination : React 4-methylthiophene with chlorine gas under controlled conditions (e.g., UV light, 40–60°C). Monitor reaction progress via TLC to avoid over-chlorination .
- Stepwise Functionalization : Introduce methyl and chlorine groups sequentially using Friedel-Crafts alkylation and electrophilic aromatic substitution. Optimize stoichiometry to minimize byproducts (e.g., di- or tetrachlorinated derivatives) .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?
Methodological Answer:
- Systematic Meta-Analysis : Apply the Cochrane framework to assess heterogeneity across studies using statistics. For example, if Suzuki-Miyaura coupling yields vary (e.g., 30–70%), evaluate factors like solvent polarity, catalyst loading, and temperature .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous DMF, Pd(PPh) catalyst) to isolate variables causing discrepancies .
Q. What computational methods are suitable for predicting the regioselectivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack (e.g., para to methyl groups) .
- Molecular Dynamics Simulations : Model solvent effects (e.g., acetonitrile vs. THF) to predict reaction pathways and intermediate stability .
Q. How can researchers optimize the stability of this compound in long-term storage for kinetic studies?
Methodological Answer:
- Degradation Profiling : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolyzed thiophene rings) .
- Stabilizer Screening : Test antioxidants (e.g., BHT) or inert atmospheres (argon) to inhibit oxidative decomposition .
Data Analysis and Experimental Design
Q. How should researchers address inconsistencies in reported 1H^1H1H-NMR chemical shifts for this compound?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in meta-studies on this compound’s toxicity?
Methodological Answer:
- Random Effects Models : Calculate Cochran’s Q and to quantify heterogeneity. For example, if LD values vary across studies, subgroup analyses (e.g., rodent vs. zebrafish models) can identify bias sources .
- Sensitivity Analysis : Exclude outlier studies (e.g., non-GLP-compliant data) to assess robustness of pooled effect estimates .
Synthesis and Characterization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
